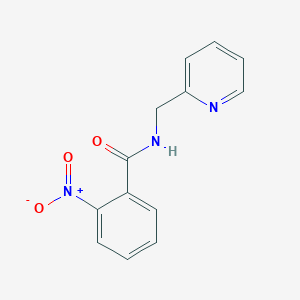

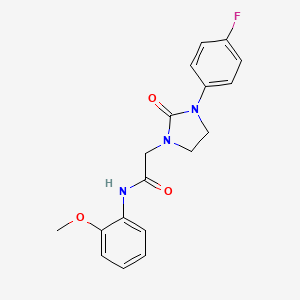

2-nitro-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-nitro-N-(pyridin-2-ylmethyl)benzamide is a chemical entity that can be derived from the reaction of nitroarenes with hydrazides. It is related to various benzamide derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. These compounds often exhibit interesting biological activities and can serve as building blocks for more complex chemical structures .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, a two-step route to benzo- and pyrido-fused 1,2,4-triazinyl radicals starts with the N'-(2-nitroarylation) of N'-(het)arylhydrazides, followed by mild reduction and cyclodehydration to yield the fused triazines . Another synthetic approach involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot, followed by oxidation and cyclization to produce thiadiazolo[2,3-a]pyridine benzamide derivatives . Additionally, a process for synthesizing 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide from 2-nitrobenzoic acid through chlorination, aminolysis, and other steps has been reported .

Molecular Structure Analysis

The molecular structures of these benzamide derivatives are characterized by various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction is also used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles, providing detailed insights into the molecular geometry . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their molecular structure. For example, the presence of a nitro group allows for subsequent reduction and cyclization reactions . The coordination of ligands to metal ions, as seen in the formation of copper(II) complexes with thiadiazolo[2,3-a]pyridine benzamide derivatives, is another example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their functional groups and molecular structure. These properties include solubility, melting points, and reactivity towards other chemical species. The presence of substituents such as nitro, methoxy, and trifluoromethyl groups can significantly alter these properties and affect the compound's potential applications . The cytotoxic activity of some benzamide derivatives against various human cancer cell lines has been evaluated, demonstrating the relevance of these compounds in the development of anticancer agents .

Scientific Research Applications

Crystal Structure Analysis

Research on N-(pyridin-2-ylmethyl)benzamide derivatives, such as the study conducted by Artheswari, Maheshwaran, and Gautham (2019), focused on the crystal structure and Hirshfeld surface analysis of these compounds. Their study revealed how the orientation of the pyridine ring varies in relation to the benzene ring, which is crucial for understanding the chemical and physical properties of these substances (Artheswari, Maheshwaran, & Gautham, 2019).

Directing Group in Chemical Reactions

Zhao et al. (2017) explored the use of 2-(pyridin-2-yl) aniline as a directing group in C-H amination mediated by cupric acetate. This research highlights the potential of N-(pyridin-2-ylmethyl)benzamide derivatives in facilitating specific chemical transformations, particularly in the amination of benzamide derivatives (Zhao et al., 2017).

Synthesis of Pyridyl Benzamides

Chen et al. (2018) described an efficient method for synthesizing a variety of pyridyl benzamides, including derivatives of N-(pyridin-2-ylmethyl)benzamide. Their approach, which uses rare-earth-metal catalysis, highlights the versatile routes available for synthesizing these compounds (Chen et al., 2018).

Anticancer Activity

The study by Mohan et al. (2021) investigated the anticancer activity of N-(Pyridin-3-yl)benzamide derivatives. This research is significant as it demonstrates the potential therapeutic applications of N-(pyridin-2-ylmethyl)benzamide derivatives in treating various cancers (Mohan et al., 2021).

Pharmacological Applications

Thomas et al. (2016) synthesized and evaluated the antidepressant and nootropic activities of various benzamide derivatives, including N-(pyridin-2-ylmethyl)benzamides. Their findings suggest the potential of these compounds in developing central nervous system active agents (Thomas et al., 2016).

Photocatalytic Degradation Studies

Maillard-Dupuy et al. (1994) explored the TiO2 photocatalytic degradation of pyridine in water, a study relevant to understanding the environmental impact and degradation pathways of pyridine-based compounds, including N-(pyridin-2-ylmethyl)benzamide derivatives (Maillard-Dupuy et al., 1994).

properties

IUPAC Name |

2-nitro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(15-9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)16(18)19/h1-8H,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABNSWVIYXUULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-(pyridin-2-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)

![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)

![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)

![6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B3013976.png)